(2-Methoxyphenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

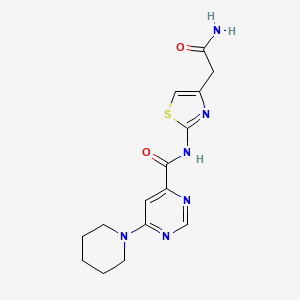

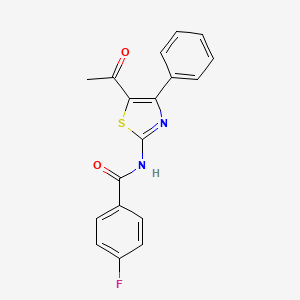

“(2-Methoxyphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888955-77-8 . It has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .

Molecular Structure Analysis

The IUPAC name for “(2-Methoxyphenyl)methanesulfonyl fluoride” is the same . The Inchi Code for this compound is 1S/C8H9FO3S/c1-12-8-5-3-2-4-7 (8)6-13 (9,10)11/h2-5H,6H2,1H3 . The Inchi Key is VKDLIAYZYMQNKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)methanesulfonyl fluoride” has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .科学的研究の応用

Enzyme Reaction Studies

(2-Methoxyphenyl)methanesulfonyl fluoride has been examined in the context of enzyme reactions. Kitz and Wilson (1963) investigated its interaction with acetylcholinesterase, noting its function as an oxydiaphoric (acid-transferring) inhibitor, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Another study by Greenspan and Wilson (1970) explored its effects on the sulfonylation and desulfonylation processes in acetylcholinesterase (Greenspan & Wilson, 1970).

Chemical Behavior and Reactivity

Research by Snow and Barger (1988) compared the chemical reactivity and physical properties of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds, highlighting its weaker hydrogen bond acceptor properties and divergent chemical reactivity (Snow & Barger, 1988).

Organic Synthesis Applications

Makino and Yoshioka (1987) demonstrated the use of a combination of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols, showing its utility in nucleophilic substitution reactions (Makino & Yoshioka, 1987).

Peptide Synthesis

Yajima et al. (1979) investigated the behavior of S-substituted cysteine sulfoxides under acidolytical deprotecting conditions, noting the reaction of hydrogen fluoride or methanesulfonic acid with these compounds, which is significant in peptide synthesis (Yajima et al., 1979).

Radiochemical Synthesis

Glaser et al. (2004) described the preparation of [(18)F]fluorothiols for peptide labeling, using methanesulfonyl precursors in no-carrier-added radiosyntheses, indicating the potential of (2-Methoxyphenyl)methanesulfonyl fluoride in positron emission tomography (PET) tracer synthesis (Glaser et al., 2004).

Safety and Hazards

特性

IUPAC Name |

(2-methoxyphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLIAYZYMQNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)

![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

![(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2360746.png)

![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)